molecular formula C17H16N4O6 B14751460 2-(((2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)oxy)isoindoline-1,3-dione

2-(((2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)oxy)isoindoline-1,3-dione

Cat. No.: B14751460
M. Wt: 372.3 g/mol
InChI Key: GSLQDLDOBMUSCB-OUCADQQQSA-N
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Description

2-(((2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)oxy)isoindoline-1,3-dione is a complex organic compound that features a combination of pyrimidine, tetrahydrofuran, and isoindoline structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)oxy)isoindoline-1,3-dione typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydrofuran ring, followed by the introduction of the pyrimidine moiety, and finally the coupling with the isoindoline structure. Common reagents and conditions include:

    Reagents: Nucleophiles, electrophiles, protecting groups, and catalysts.

    Conditions: Controlled temperature, pH, and solvent environment.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization and derivatization.

Biology

In biology, the compound may serve as a probe or ligand in biochemical assays. Its interaction with biological macromolecules can provide insights into cellular processes and molecular mechanisms.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(((2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)oxy)isoindoline-1,3-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and triggering specific cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)oxy)isoindoline-1,3-dione
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H16N4O6

Molecular Weight

372.3 g/mol

IUPAC Name

2-[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxyisoindole-1,3-dione

InChI

InChI=1S/C17H16N4O6/c18-13-5-6-20(17(25)19-13)14-7-11(12(8-22)26-14)27-21-15(23)9-3-1-2-4-10(9)16(21)24/h1-6,11-12,14,22H,7-8H2,(H2,18,19,25)/t11-,12+,14+/m0/s1

InChI Key

GSLQDLDOBMUSCB-OUCADQQQSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)ON3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)ON3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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